In-Depth Technical Guide to 4-Fluoro-2-nitrobenzonitrile
In-Depth Technical Guide to 4-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis and purification methodologies, analytical techniques, safety protocols, and applications in drug discovery.
Core Properties and Data
4-Fluoro-2-nitrobenzonitrile, identified by the CAS Number 80517-21-1 , is a substituted aromatic nitrile with the molecular formula C₇H₃FN₂O₂.[1] Its chemical structure, featuring a fluorine atom and a nitro group on the benzonitrile scaffold, makes it a versatile building block in organic synthesis.
Chemical and Physical Properties
The key physicochemical properties of 4-Fluoro-2-nitrobenzonitrile are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 80517-21-1 | [1] |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 71 °C | [2] |
| Boiling Point | 145-150 °C (at 11.25 Torr) | [2] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |
| Solubility | Insoluble in cold water; soluble in many organic solvents. | |
| Storage Temperature | Room Temperature, sealed in a dry environment. | [1][2] |
Synthesis and Purification
Proposed Experimental Protocol: Sandmeyer Reaction
The following is a generalized experimental protocol for the synthesis of 4-Fluoro-2-nitrobenzonitrile from 4-Fluoro-2-nitroaniline.
Materials:
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4-Fluoro-2-nitroaniline
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Hydrochloric acid (concentrated)
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Sodium nitrite
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Copper(I) cyanide
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Sodium cyanide
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Ice
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
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Sodium sulfate (anhydrous)
Procedure:
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Diazotization: 4-Fluoro-2-nitroaniline is dissolved in a cooled, aqueous solution of hydrochloric acid. While maintaining a low temperature (0-5 °C) with an ice bath, a solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt. The reaction is typically stirred for a short period at this temperature.
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Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to this copper cyanide solution. The reaction mixture is often gently warmed to facilitate the replacement of the diazonium group with a nitrile group, leading to the formation of 4-Fluoro-2-nitrobenzonitrile. Nitrogen gas is evolved during this step.
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Work-up and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.
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Purification: The crude product obtained after solvent evaporation can be purified by recrystallization. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of ethanol and water or toluene and hexane.[4]
Logical Workflow for Synthesis:
Caption: Proposed synthesis workflow for 4-Fluoro-2-nitrobenzonitrile.
Analytical Characterization
The purity and identity of 4-Fluoro-2-nitrobenzonitrile can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of 4-Fluoro-2-nitrobenzonitrile.
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Column: C18 stationary phase.
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Mobile Phase: A gradient of acetonitrile and water or methanol and water.
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Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR spectroscopy are invaluable for structural elucidation.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.
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¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.
Safety and Handling
4-Fluoro-2-nitrobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
The compound is classified with the following GHS hazard statements:
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H301: Toxic if swallowed.
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H311: Toxic in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H331: Toxic if inhaled.
Recommended Handling Procedures
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles. For operations that may generate dust, a respirator is recommended.
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First Aid:
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Ingestion: Immediately call a poison control center or doctor.
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Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Inhalation: Move the person to fresh air.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery
Fluorinated benzonitriles are important intermediates in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be a key pharmacophore or a synthetic handle for further modifications.
While a specific drug synthesized from 4-Fluoro-2-nitrobenzonitrile is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of inhibitors for various kinase families. For instance, related fluoro-nitroaromatic compounds are used in the synthesis of inhibitors targeting pathways involving kinases such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).
General Workflow for Kinase Inhibitor Synthesis:
Caption: A generalized synthetic workflow for kinase inhibitors.
Conclusion
4-Fluoro-2-nitrobenzonitrile is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined properties and versatile reactivity make it a key starting material for the synthesis of complex molecules. Adherence to strict safety protocols is essential when handling this compound. Further research into its applications is likely to uncover new and innovative uses in drug discovery and beyond.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Synthesis routes of 2-Fluoro-4-nitrobenzonitrile [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
